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molecular formula C8H10N2O3 B8479163 3-Hydroxy-pyridine-2-carboxylic acid methoxy-methyl-amide

3-Hydroxy-pyridine-2-carboxylic acid methoxy-methyl-amide

Cat. No. B8479163
M. Wt: 182.18 g/mol
InChI Key: TYPMTSXSPNOEEV-UHFFFAOYSA-N
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Patent
US07626021B2

Procedure details

2-Hydroxypicolinic acid (9.80 g, 70.45 mmol), N,N-dimethylformamide (150 ml), di-iso-propylethylamine (31 ml, 181.58 mmol), and N,O-dimethylhydroxylamine hydrochloride (7.21 g, 73.92 mmol), were stirred at 0 C. (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (38.44 g, 73.87 mmol) was added and the reaction mixture was slow warmed to room temperature. The reaction was stirred 18 hours. The mixture was concentrated and 20% 2-propanol in dichloromethane added. The mixture was washed with saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and concentrated. The crude material was purified by flash chromatography (0 to 50% ethyl acetate in hexanes) to give 5.21 g (41%) of 3-hydroxy-pyridine-2-carboxylic acid methoxy-methyl-amide. 1H NMR (250 MHz, CDCl3) δ 11.73 (s, 1H), 8.11 (t, J=2.9 Hz, 1H), 7.32-7.28 (m, 2H), 3.87 (s, 3H), 3.77 (s, 3H).
Name
2-Hydroxypicolinic acid
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:8]([OH:10])=O)[CH:7]=[CH:6][CH:5]=[CH:4][NH:3]1.C(N(C(C)C)CC)(C)C.Cl.[CH3:21][NH:22][O:23][CH3:24].F[P-](F)(F)(F)(F)F.N1([O:41][P+](N2CCCC2)(N2CCCC2)N2CCCC2)C2C=CC=CC=2N=N1>CN(C)C=O>[CH3:24][O:23][N:22]([CH3:21])[C:8]([C:2]1[C:7]([OH:41])=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
2-Hydroxypicolinic acid
Quantity
9.8 g
Type
reactant
Smiles
OC1(NC=CC=C1)C(=O)O
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.21 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
38.44 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
20% 2-propanol in dichloromethane added
WASH
Type
WASH
Details
The mixture was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0 to 50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CON(C(=O)C1=NC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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